molecular formula C24H26O B025650 2,4-Bis(1-methyl-1-phenylethyl)phenol CAS No. 106060-52-0

2,4-Bis(1-methyl-1-phenylethyl)phenol

Cat. No. B025650
M. Wt: 330.5 g/mol
InChI Key: FMUYQRFTLHAARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(1-methyl-1-phenylethyl)phenol, also known as BHT, is a synthetic antioxidant commonly used in the food and cosmetic industries. BHT is a white crystalline powder that is soluble in organic solvents and insoluble in water. It is widely used as a preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage.

Mechanism Of Action

2,4-Bis(1-methyl-1-phenylethyl)phenol acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,4-Bis(1-methyl-1-phenylethyl)phenol also inhibits the production of reactive oxygen species (ROS) by blocking the activity of enzymes that generate ROS.

Biochemical And Physiological Effects

2,4-Bis(1-methyl-1-phenylethyl)phenol has been shown to have a number of biochemical and physiological effects in various studies. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2,4-Bis(1-methyl-1-phenylethyl)phenol has also been shown to decrease the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Bis(1-methyl-1-phenylethyl)phenol in lab experiments include its low cost, availability, and stability. 2,4-Bis(1-methyl-1-phenylethyl)phenol is also relatively non-toxic and has a long shelf life. However, 2,4-Bis(1-methyl-1-phenylethyl)phenol is not a natural antioxidant and may not accurately reflect the effects of natural antioxidants in vivo. It may also interfere with other biochemical assays due to its antioxidant activity.

Future Directions

There are several areas of future research for 2,4-Bis(1-methyl-1-phenylethyl)phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases. 2,4-Bis(1-methyl-1-phenylethyl)phenol has been shown to have neuroprotective effects in various studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more natural antioxidants that can be used in place of synthetic antioxidants such as 2,4-Bis(1-methyl-1-phenylethyl)phenol. Finally, more research is needed to determine the long-term effects of 2,4-Bis(1-methyl-1-phenylethyl)phenol on human health, particularly with regards to its potential as a carcinogen.

Scientific Research Applications

2,4-Bis(1-methyl-1-phenylethyl)phenol has been extensively studied for its antioxidant properties and its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo studies. 2,4-Bis(1-methyl-1-phenylethyl)phenol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,4-bis(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYQRFTLHAARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029241
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,4-Bis(1-methyl-1-phenylethyl)phenol

CAS RN

2772-45-4
Record name 2,4-Dicumylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2772-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(1-methyl-1-phenylethyl)phenol
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Record name 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL
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Synthesis routes and methods I

Procedure details

This intermediate is made by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of alpha-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture is heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture is cooled to 110° C. and 1125 ml of toluene is added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride the organic phase is washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product is obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melts at 63°-65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This intermediate was made by the general procedure of U.S. Pat. No. 2,714,120 by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of α-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture was heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture was cooled to 110° C. and 1125 ml of toluene was added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride, the organic phase was washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product was obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melted 63° -65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step Two

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